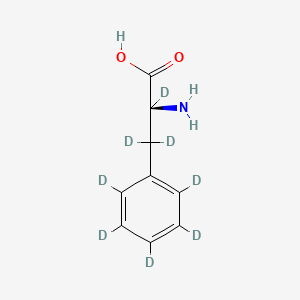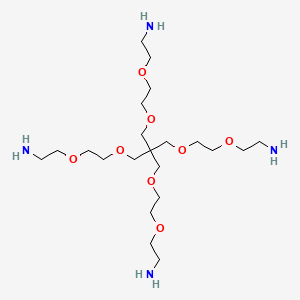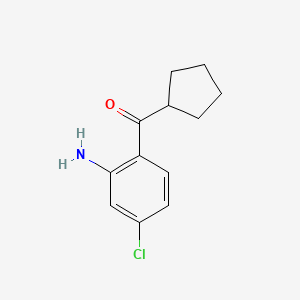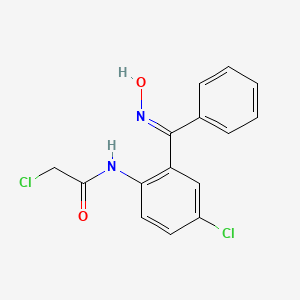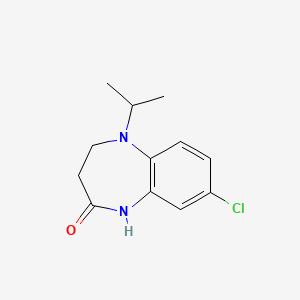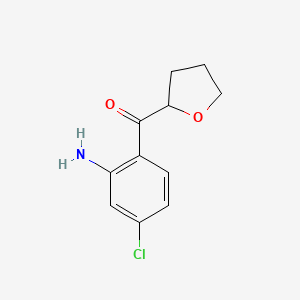![molecular formula C₁₉H₁₇N₃O₃ B1145416 (1R,3R)-1-(1,3-苯并二氧杂环戊烯-5-基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-3-甲酰胺 CAS No. 1370438-57-5](/img/new.no-structure.jpg)
(1R,3R)-1-(1,3-苯并二氧杂环戊烯-5-基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carb is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzodioxole ring fused with a tetrahydropyridoindole framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carb is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carb typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Construction of the Tetrahydropyridoindole Framework: This involves the condensation of the benzodioxole derivative with an appropriate indole precursor under acidic or basic conditions.
Final Cyclization and Functionalization: The final step includes cyclization and functionalization to introduce the carb group, often using reagents like carbonyldiimidazole or similar activating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carb undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
作用机制
The mechanism of action of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carb involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: A closely related compound with a similar structure but lacking the carb group.
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide: Another related compound with an amide group instead of the carb group.
Uniqueness
The presence of the carb group in (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carb imparts unique chemical and biological properties. This functional group can participate in various chemical reactions, enhancing the compound’s reactivity and potential applications. Additionally, the carb group may influence the compound’s interaction with biological targets, contributing to its unique mechanism of action and therapeutic potential.
属性
CAS 编号 |
1370438-57-5 |
|---|---|
分子式 |
C₁₉H₁₇N₃O₃ |
分子量 |
335.36 |
同义词 |
Tadalafil Amide Impurity |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



